molecular formula C20H22O B6323528 (2E)-3-(4-tert-Butylphenyl)-1-(3-methylphenyl)prop-2-en-1-one CAS No. 177752-48-6

(2E)-3-(4-tert-Butylphenyl)-1-(3-methylphenyl)prop-2-en-1-one

Cat. No.: B6323528
CAS No.: 177752-48-6
M. Wt: 278.4 g/mol
InChI Key: GBMKRSZNWCLFGR-JLHYYAGUSA-N
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Description

(2E)-3-(4-tert-Butylphenyl)-1-(3-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a tert-butyl group on one phenyl ring and a methyl group on the other, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-tert-Butylphenyl)-1-(3-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-tert-butylbenzaldehyde and 3-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to maintain high efficiency and safety standards.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-tert-Butylphenyl)-1-(3-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated ketones, alcohols, and various substituted chalcones.

Scientific Research Applications

(2E)-3-(4-tert-Butylphenyl)-1-(3-methylphenyl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in medicinal chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and inflammatory disorders.

    Industry: It is used in the development of organic electronic materials, dyes, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(4-tert-Butylphenyl)-1-(3-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes involved in inflammatory processes, induce apoptosis in cancer cells, and disrupt microbial cell membranes. The compound’s effects are mediated through its ability to modulate signaling pathways, including the NF-κB and MAPK pathways, which play crucial roles in inflammation and cell survival.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one
  • (2E)-3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one
  • (2E)-3-(4-Fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, (2E)-3-(4-tert-Butylphenyl)-1-(3-methylphenyl)prop-2-en-1-one is unique due to the presence of the bulky tert-butyl group, which influences its steric and electronic properties. This structural feature can affect its reactivity, biological activity, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-1-(3-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O/c1-15-6-5-7-17(14-15)19(21)13-10-16-8-11-18(12-9-16)20(2,3)4/h5-14H,1-4H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMKRSZNWCLFGR-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C=CC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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